molecular formula C10H12FN B13004303 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Cat. No.: B13004303
M. Wt: 165.21 g/mol
InChI Key: ZLJPRYAWVBYMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a fluorinated benzazepine derivative of significant interest in medicinal chemistry and drug discovery research. The benzazepine core is a privileged scaffold in pharmaceutical development, known for its versatility in interacting with various biological targets . The introduction of a fluorine atom at the 9-position is a strategic modification, as fluorine incorporation can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacological properties . This compound serves as a key synthetic intermediate for constructing more complex, biologically active molecules. Research into closely related tetrahydrobenzazepine structures has revealed their potential as inhibitors of PARP-1, a critical target in oncology for its role in DNA repair processes . Synthetic studies on analogous 1,5-benzodiazepine and benzazepine systems highlight their utility in chemoselective reactions to create diverse chemical libraries for biological screening . Researchers can leverage this high-purity building block to develop novel compounds for probing biochemical pathways or as potential therapeutic agents in areas such as cancer and central nervous system (CNS) diseases .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

9-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine

InChI

InChI=1S/C10H12FN/c11-10-5-1-3-8-4-2-6-12-7-9(8)10/h1,3,5,12H,2,4,6-7H2

InChI Key

ZLJPRYAWVBYMNU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzazepines, including 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, can be achieved through various synthetic routes. One common method involves the expansion of benzo-fused carbo- and heterocycles in one-pot reactions . Microwave-assisted synthesis is also employed to facilitate the formation of medium-sized heterocycles .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in sealed, dry conditions at temperatures ranging from 2-8°C .

Chemical Reactions Analysis

Types of Reactions: 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield fluoro-substituted benzazepine derivatives, while substitution reactions can introduce various functional groups onto the benzazepine scaffold .

Scientific Research Applications

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its use as a scaffold for drug development . The compound’s unique structure makes it a valuable tool for exploring new chemical reactions and biological pathways.

Mechanism of Action

The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. Molecular dynamics experiments have been performed to evaluate the binding stabilities between the compound and its receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 9-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound F at position 9 C₁₀H₁₂FN 165.21 Stable at 2–8°C; fluorination enhances electronegativity and lipophilicity
8,9-Dichloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine Cl at positions 8 and 9 C₁₀H₁₁Cl₂N 216.11 Higher molecular weight; dichloro substitution may improve binding affinity
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine Cl at position 7 C₁₀H₁₂ClN 181.66 Acute toxicity (Category 4 for inhalation, dermal, and oral exposure); research use only
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid Br at position 9; COOH at 7 C₁₁H₁₂BrNO₂ 270.12 Carboxylic acid group introduces hydrogen-bonding potential; bromine enhances reactivity
2,3,4,5-Tetrahydro-1H-benzo[d]azepine Unsubstituted C₁₀H₁₃N 147.22 Core scaffold for RBP4 antagonists; 95% purity in commercial samples
2,3,4,5-Tetrahydro-1H-benzo[b][1,4]diazepine Additional nitrogen in ring C₉H₁₂N₂ 148.21 Diazepine structure alters ring strain and solubility; 95% purity

Structural and Physicochemical Differences

  • Substituent Effects : Fluorine at position 9 (in the target compound) provides electronegativity and metabolic stability compared to chlorine or bromine analogs. The 8,9-dichloro derivative (C₁₀H₁₁Cl₂N) exhibits increased molecular weight and hydrophobicity, which may enhance membrane permeability but reduce solubility .
  • Functional Groups: The carboxylic acid moiety in 9-bromo-7-carboxybenzazepine (C₁₁H₁₂BrNO₂) introduces hydrogen-bonding capacity, making it suitable for targeting polar enzyme active sites . Unsubstituted analogs like 2,3,4,5-tetrahydro-1H-benzo[d]azepine serve as versatile intermediates for further functionalization .

Biological Activity

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a compound belonging to the class of benzazepines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C10H12FN
  • Molecular Weight : 179.21 g/mol
  • CAS Number : 16244472

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class can influence neurotransmitter systems and exhibit effects on ion channels and receptors.

Key Mechanisms:

  • Neurotransmitter Modulation : Benzazepines often act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin.
  • Ion Channel Interaction : Some studies suggest that these compounds can interact with voltage-gated ion channels, influencing neuronal excitability.
  • PARP Inhibition : Recent research has shown that derivatives of tetrahydrobenzo[c]azepine can act as inhibitors of PARP-1 (Poly (ADP-ribose) polymerase), which is involved in DNA repair processes.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antitumor Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, in studies involving lung cancer cells (A549), certain derivatives showed significant anti-proliferative effects and induced apoptosis through caspase activation pathways .
  • Antimicrobial Properties : The benzazepine scaffold has been linked to antimicrobial activities against both bacterial and fungal strains. Research indicates that modifications in the structure can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Study on Antitumor Activity

A recent study evaluated the anti-proliferative effects of novel derivatives of tetrahydrobenzo[c]azepine on lung cancer cell lines. Compound 11b , a derivative closely related to this compound, exhibited:

  • IC50 Value : 15 µM against A549 cells.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry and Western blot analysis showing increased levels of cleaved caspase 3 .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial effects of structurally related benzazepines:

  • Bacterial Strains Tested : Staphylococcus aureus and E. coli.
  • Minimum Inhibitory Concentration (MIC) : Compounds showed MIC values ranging from 6.25 to 12.5 µg/mL against these strains.
  • Comparison with Reference Drugs : The tested compounds were found to be more effective than traditional antibiotics like ciprofloxacin in certain cases .

Data Summary Table

Biological ActivityObservationsReference
AntitumorIC50 = 15 µM (A549 cells)
AntimicrobialMIC = 6.25 - 12.5 µg/mL (S. aureus)
PARP InhibitionEffective against PARP-1 in vitro

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